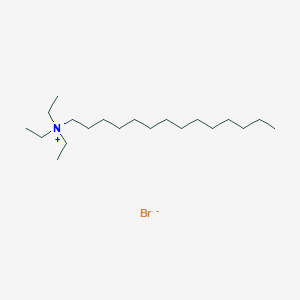

Tetradecyltriethylammonium bromide

Description

Structure

2D Structure

Properties

CAS No. |

18144-35-9 |

|---|---|

Molecular Formula |

C20H44BrN |

Molecular Weight |

378.5 g/mol |

IUPAC Name |

triethyl(tetradecyl)azanium;bromide |

InChI |

InChI=1S/C20H44N.BrH/c1-5-9-10-11-12-13-14-15-16-17-18-19-20-21(6-2,7-3)8-4;/h5-20H2,1-4H3;1H/q+1;/p-1 |

InChI Key |

KMMBACZABOAUFF-UHFFFAOYSA-M |

SMILES |

CCCCCCCCCCCCCC[N+](CC)(CC)CC.[Br-] |

Canonical SMILES |

CCCCCCCCCCCCCC[N+](CC)(CC)CC.[Br-] |

Synonyms |

TETRADECYLTRIETHYLAMMONIUMBROMIDE |

Origin of Product |

United States |

Synthesis and Molecular Engineering of Tetradecyltrimethylammonium Bromide and Its Derivatives

Methodologies for Tetradecyltrimethylammonium Bromide Synthesis

The primary and most well-documented method for synthesizing tetradecyltrimethylammonium bromide is the Menshutkin reaction . wikipedia.orgwikipedia.org This reaction involves the quaternization of a tertiary amine with an alkyl halide. wikipedia.org In the case of TTAB, the specific reactants are trimethylamine (B31210) and 1-bromotetradecane (B124005). chemicalbook.com

The reaction is a type of bimolecular nucleophilic substitution (SN2), where the lone pair of electrons on the nitrogen atom of trimethylamine attacks the electrophilic carbon atom of 1-bromotetradecane, which bears the bromine atom. scienceinfo.com The bromine atom acts as a leaving group, resulting in the formation of the quaternary ammonium (B1175870) salt. scienceinfo.com

The general reaction is as follows: CH₃(CH₂)₁₃Br + N(CH₃)₃ → [CH₃(CH₂)₁₃N(CH₃)₃]⁺Br⁻

The efficiency and rate of the Menshutkin reaction are significantly influenced by several factors, including the solvent, temperature, and the nature of the alkyl halide. wikipedia.orgnih.gov Polar solvents are typically employed to facilitate the stabilization of the charged transition state and the final ionic product. wikipedia.orgnih.gov While alkyl iodides are generally more reactive than bromides, which are in turn more reactive than chlorides, 1-bromotetradecane is a common and effective choice for this synthesis. wikipedia.org

Alternative approaches to synthesizing quaternary ammonium compounds exist, such as reacting tertiary amines with alkylene oxides in the presence of water or with vicinal halohydrins. google.com However, the direct quaternization of trimethylamine with 1-bromotetradecane remains the most straightforward and widely utilized method for producing TTAB. chemicalbook.com

Table 1: Reactants for the Synthesis of Tetradecyltrimethylammonium Bromide via Menshutkin Reaction

| Reactant | Chemical Formula | Role |

|---|---|---|

| 1-Bromotetradecane | CH₃(CH₂)₁₃Br | Alkylating Agent |

| Trimethylamine | N(CH₃)₃ | Tertiary Amine (Nucleophile) |

Approaches to Structural Derivatization for Tailored Functionality

The functional properties of tetradecyltrimethylammonium bromide can be tailored for specific applications by systematically modifying its molecular structure. These structural derivatizations can target the hydrophobic alkyl chain, the cationic headgroup, or the counter-ion.

Varying the Alkyl Chain Length: The length of the n-alkyl chain is a critical determinant of the surfactant's properties. Synthesizing analogs of TTAB with alkyl chains shorter or longer than fourteen carbons (e.g., dodecyltrimethylammonium (B156365) bromide or cetyltrimethylammonium bromide) can significantly alter properties like critical micelle concentration (CMC), surface tension, and antimicrobial activity. researchgate.net For instance, studies on related compounds have shown that for certain applications, longer chain derivatives exhibit different activity levels compared to shorter chain ones. researchgate.net

Modification of the Headgroup: While TTAB has a simple trimethylammonium headgroup, derivatives can be synthesized using other tertiary amines. For example, using N,N-dimethylethanolamine instead of trimethylamine would introduce a hydroxyl group into the headgroup, creating a more hydrophilic and potentially reactive center. google.com This approach allows for the introduction of various functional groups (e.g., esters, amides) to modulate the surfactant's behavior.

Counter-ion Exchange: The bromide anion in TTAB can be exchanged for other anions, which can influence the salt's solubility, thermal stability, and interactions with other species. Methods for anion exchange include reacting the bromide salt with a corresponding acid or using ion-exchange resins. researchgate.net For example, reacting a quaternary ammonium salt with different acids can yield derivatives with acetate, propionate, or lactate (B86563) counter-ions. researchgate.net This can be particularly relevant in creating task-specific ionic liquids or catalysts.

Green Chemistry Principles in Tetradecyltrimethylammonium Bromide Synthesis

Modern synthetic chemistry places a strong emphasis on the principles of green chemistry to minimize environmental impact. In the context of TTAB synthesis, these principles can be applied in several ways:

Use of Greener Alkylating Agents: While alkyl halides are effective, they are also associated with environmental concerns. researchgate.net Research into greener alternatives has identified dimethyl carbonate (DMC) as a more environmentally friendly alkylating agent. researchgate.net DMC is less toxic and can be used to methylate tertiary amines to form quaternary ammonium salts, often with high conversion rates under optimized conditions of temperature and reactant ratios. researchgate.net

Solvent Selection and Solvent-Free Conditions: The choice of solvent is a key consideration in green chemistry. While polar solvents can accelerate the Menshutkin reaction, their use contributes to waste generation. nih.gov Research has explored conducting quaternization reactions in more benign solvents like alcohols or even under solvent-free conditions, particularly when using catalysts or alternative energy sources. researchgate.net High-temperature reactions in a sealed system, such as an autoclave or a continuous pipe reactor, can also be employed to improve efficiency and reduce reaction times, sometimes eliminating the need for a solvent altogether. google.com

Energy Efficiency: Microwave-assisted synthesis has emerged as a powerful tool in green chemistry. This technique can dramatically reduce reaction times and improve yields for the synthesis of quaternary ammonium salts compared to conventional heating methods. The direct interaction of microwaves with the polar reactants can lead to rapid and uniform heating, enhancing the kinetics of the quaternization reaction.

Purification and Characterization Techniques for Synthetic Products

After synthesis, the crude TTAB product must be purified and its chemical identity and purity confirmed through various analytical techniques.

Purification: The most common method for purifying solid quaternary ammonium salts like TTAB is recrystallization . This technique relies on the difference in solubility of the desired compound and any impurities in a suitable solvent at different temperatures. The crude product is dissolved in a minimum amount of a hot solvent in which it is highly soluble, and then the solution is allowed to cool slowly. The pure TTAB will crystallize out of the solution, leaving the impurities dissolved. The choice of solvent is crucial and may involve polar solvents like ethanol, methanol, or mixtures with less polar solvents.

Characterization: A suite of spectroscopic and analytical methods is used to confirm the structure and purity of the synthesized TTAB.

Fourier-Transform Infrared Spectroscopy (FTIR): FTIR is used to identify the functional groups present in the molecule. The spectrum of TTAB would show characteristic peaks for C-H stretching from the long alkyl chain and the methyl groups, as well as vibrations associated with the C-N bond of the quaternary ammonium headgroup. researchgate.net

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are powerful tools for elucidating the precise structure of the molecule.

In the ¹H NMR spectrum, distinct signals would correspond to the protons of the terminal methyl group of the alkyl chain, the methylene (B1212753) (CH₂) groups along the chain, the methylene group adjacent to the nitrogen, and the methyl groups attached to the nitrogen.

The ¹³C NMR spectrum would similarly show a unique signal for each chemically distinct carbon atom in the molecule.

Mass Spectrometry (MS): Mass spectrometry is used to determine the molecular weight of the compound. For TTAB, the analysis would show the mass of the cationic part of the molecule, [CH₃(CH₂)₁₃N(CH₃)₃]⁺.

Elemental Analysis: This technique determines the percentage composition of elements (Carbon, Hydrogen, Nitrogen) in the sample, which can be compared to the theoretical values calculated from the chemical formula (C₁₇H₃₈BrN) to verify purity.

Table 2: Key Characterization Data for Tetradecyltrimethylammonium Bromide

| Technique | Expected Observation | Information Obtained |

|---|---|---|

| Melting Point | 245-250 °C sigmaaldrich.comsigmaaldrich.com | Physical property and purity indicator |

| ¹H NMR | Signals for -CH₃, -(CH₂)n-, -CH₂-N⁺, and N⁺-(CH₃)₃ protons | Confirmation of proton environment and structural integrity |

| ¹³C NMR | Signals for all unique carbon atoms in the structure | Carbon skeleton confirmation |

| FTIR | C-H stretching, C-N stretching vibrations | Identification of key functional groups researchgate.net |

| Mass Spectrometry | Peak corresponding to the cationic mass [C₁₇H₃₈N]⁺ | Verification of molecular mass of the cation |

| Elemental Analysis | %C, %H, %N consistent with C₁₇H₃₈BrN | Confirmation of elemental composition and purity |

Self Assembly and Solution Phase Behavior of Tetradecyltrimethylammonium Bromide Systems

Micellization Thermodynamics and Kinetics of Tetradecyltrimethylammonium Bromide

The formation of micelles by surfactant molecules in a solution is a spontaneous process that occurs above a certain concentration and temperature. This phenomenon is governed by a delicate balance of thermodynamic forces.

Critical Micelle Concentration (CMC) Determination and Influencing Factors

The critical micelle concentration (CMC) is a fundamental property of a surfactant, representing the concentration at which micelles begin to form. For tetradecyltrimethylammonium bromide (TTAB), the CMC can be determined by various techniques, including conductivity measurements, surface tension, and fluorescence spectroscopy. researchgate.netresearchgate.net The reported CMC values for TTAB in water at different temperatures generally range from 3.74 to 4.39 mmol kg⁻¹. nih.gov One study using the conductivity technique reported a CMC of 3.80 mmol L⁻¹ at 298.15 K. nih.gov

Several factors can influence the CMC of TTAB:

Temperature: The CMC of TTAB generally increases with temperature. nih.govresearchgate.net This is attributed to the increased thermal energy of the surfactant molecules, which makes it more difficult for them to aggregate.

Additives: The presence of additives can significantly alter the CMC.

Organic Solvents: The addition of organic solvents like formamide (B127407) and glycerol (B35011) increases the CMC. nih.govnih.gov This is because these solvents increase the solubility of the surfactant monomers, making micelle formation less favorable. researchgate.net For instance, in formamide-water mixtures, both the CMC and the degree of counterion dissociation increase with both temperature and formamide content. nih.govresearchgate.net

Alcohols: Long-chain alcohols, such as octan-1-ol and nonan-1-ol, have been observed to decrease the CMC of aqueous TTAB solutions. researchgate.net This is due to the formation of mixed micelles between the alcohol and TTAB. researchgate.net

Salts and Hydrotropes: The addition of salts like sodium benzoate (B1203000) (NaBz) and sodium salicylate (B1505791) (NaS) can initially decrease the CMC, but higher concentrations can lead to an increase. nih.gov For example, in a mixture of TTAB and cefixime (B193813) trihydrate, the CMC decreased as the concentration of NaBz and NaS increased up to 1.00 mmol kg⁻¹, and then started to increase with higher concentrations. nih.gov The presence of aluminum sulfate (B86663) has also been shown to influence the aggregation behavior of TTAB. researchgate.net

Counterions: The nature of the counterion can affect the CMC. For cationic surfactants, the CMC tends to decrease as the polarizability of the counterion increases (e.g., from fluoride (B91410) to iodide). youtube.com

Table 1: Critical Micelle Concentration (CMC) of Tetradecyltrimethylammonium Bromide (TTAB) under Various Conditions

| Solvent System | Temperature (°C) | CMC (mmol kg⁻¹) | Reference |

|---|---|---|---|

| Water | 20-40 | 3.74 - 4.39 | nih.gov |

| Water | 25 | 3.80 | nih.gov |

| Formamide-Water Mixture | 20-40 | Increases with formamide content | nih.govresearchgate.net |

| Glycerol-Water Mixture | 20-40 | Increases with glycerol content | nih.gov |

| Aqueous solution with long-chain alcohols (octan-1-ol, nonan-1-ol) | Not Specified | Decreases | researchgate.net |

| Aqueous solution with sodium benzoate (NaBz) and cefixime trihydrate | 27.4 | 4.91 (at 0.5 mmol kg⁻¹ NaBz) | nih.gov |

Enthalpy, Entropy, and Gibbs Free Energy of Micellization

The thermodynamic parameters of micellization—Gibbs free energy (ΔG°mic), enthalpy (ΔH°mic), and entropy (ΔS°mic)—provide insight into the driving forces of this process. These parameters can be determined using methods like isothermal titration calorimetry (ITC) and by studying the temperature dependence of the CMC. acs.org

Gibbs Free Energy (ΔG°mic): The micellization of TTAB is a spontaneous process, as indicated by the negative values of ΔG°mic. nih.govacs.org The standard Gibbs free energy of micellization becomes less negative as the content of co-solvents like formamide increases, suggesting that micelle formation is less favorable in these mixed solvents. nih.gov However, ΔG°mic is generally found to be roughly independent of temperature. nih.gov

Enthalpy (ΔH°mic) and Entropy (ΔS°mic): The micellization of TTAB is typically an entropy-driven process. nih.gov The entropic contribution is often larger than the enthalpic contribution, especially at lower temperatures. nih.gov An enthalpy-entropy compensation effect is commonly observed, where a linear relationship exists between ΔH°mic and ΔS°mic. nih.govnih.gov This compensation has been noted in various solvent systems, including formamide-water and glycerol-water mixtures. nih.govnih.gov In some mixed systems, such as with cefixime trihydrate and sodium benzoate, the enthalpy change can be negative (exothermic), while in others, like with sodium salicylate, it can be positive (endothermic). nih.gov

Table 2: Thermodynamic Parameters of Micellization for Tetradecyltrimethylammonium Bromide (TTAB)

| Parameter | Observation | Influencing Factors | Reference |

|---|---|---|---|

| ΔG°mic (Gibbs Free Energy) | Negative, indicating spontaneity | Becomes less negative with increasing formamide content | nih.govacs.org |

| ΔH°mic (Enthalpy) | Often smaller than the entropic contribution | Can be negative (exothermic) or positive (endothermic) depending on the system | nih.govnih.gov |

| ΔS°mic (Entropy) | Positive, indicating it is the primary driving force | Generally the dominant factor in micellization | nih.govnih.gov |

| Enthalpy-Entropy Compensation | Observed in various solvent systems | Present in formamide-water and glycerol-water mixtures | nih.govnih.gov |

Aggregation Number and Micelle Morphology Studies

The aggregation number (Nagg) represents the average number of surfactant molecules in a single micelle. This parameter, along with the micelle's shape, is crucial for understanding the structure of the self-assembled system.

Aggregation Number (Nagg): The aggregation number of TTAB micelles can be determined using techniques like the static quenching method with a fluorescent probe (e.g., pyrene) and a quencher. nih.gov Studies have shown that the aggregation number of TTAB decreases with the addition of co-solvents like formamide and glycerol. nih.govnih.gov This decrease is attributed to an increased surface area per headgroup, which is a result of enhanced solvation by the co-solvent molecules. nih.govnih.gov

Micelle Morphology: The morphology of TTAB micelles can be influenced by various factors. In the presence of long-chain alcohols, micellar growth and structural transformation can occur, driven by hydrophobic interactions and electrostatic effects. researchgate.net In formamide-rich solvent mixtures, the micelles tend to have a less ordered structure. nih.gov The addition of certain salts can induce a change in micelle shape from spherical to rod-like or worm-like. researchgate.net

Mixed Surfactant Systems Involving Tetradecyltrimethylammonium Bromide

The combination of TTAB with other surfactants can lead to synergistic effects, resulting in properties that are more favorable than those of the individual components.

Interactions with Cationic Co-surfactants

When TTAB is mixed with other cationic surfactants, the interactions in the mixed micelles can be evaluated using theories like Rubingh's theory. tandfonline.com

Binary Mixtures: Studies on binary mixtures of TTAB with other cationic surfactants, such as dodecyltrimethylammonium (B156365) bromide (DTAB), cetyltrimethylammonium bromide (CTAB), and cetylpyridinium (B1207926) bromide (CPB), have shown deviations from ideal behavior. tandfonline.comresearchgate.net The interaction parameters calculated from the critical micelle concentrations indicate the nature and strength of the interactions between the different surfactant molecules in the mixed micelle. tandfonline.com

Ternary Mixtures: The interfacial and bulk behaviors of ternary combinations of TTAB with tetradecyltriphenylphosphonium bromide (C₁₄TPB) and tetradecylpyridinium bromide (C₁₄PB) have also been investigated. nih.govacs.org The state of micellar aggregation, the composition of the micelles, and the extent of counterion binding have been quantitatively assessed, providing a detailed understanding of the interactions in these more complex systems. nih.govacs.org

Interactions with Anionic Co-surfactants

The mixing of cationic surfactants like TTAB with anionic surfactants leads to the formation of catanionic surfactant systems. These systems often exhibit strong synergistic interactions due to the electrostatic attraction between the oppositely charged headgroups. This can result in significantly lower critical micelle concentrations and the formation of various aggregate structures, such as vesicles. capes.gov.br The study of such systems is crucial for applications where enhanced surface activity and unique self-assembly structures are desired. rsc.orgresearchgate.net

Interactions with Non-ionic Co-surfactants

The self-assembly behavior of the cationic surfactant Tetradecyltrimethylammonium Bromide (TTAB) is significantly influenced by the presence of non-ionic co-surfactants. These interactions are driven by a combination of hydrophobic and electrostatic forces, leading to the formation of mixed micelles with properties distinct from those of the individual components. The inclusion of a non-ionic surfactant into a TTAB solution generally leads to a stabilization of the micellar structures.

Research investigating the micellar properties of binary systems of TTAB and the non-ionic surfactant Triton X-100 (TX100) reveals a synergistic interaction between the two. acs.org The experimental critical micelle concentration (cmc) values for the mixtures are consistently lower than those predicted by ideal mixing models. acs.org This negative deviation from ideality points to attractive interactions within the mixed micelles. The interaction is quantified by the interaction parameter (β12), which is negative for the TTAB-TX100 system, confirming the attractive forces and the stability of the mixed micelles. acs.org The polarity of the micellar core in these mixed systems is also reduced compared to pure TX100, suggesting the formation of more compact and dehydrated micellar structures. acs.org

The nature of the interaction is also dependent on the structure of the non-ionic co-surfactant. For instance, studies on similar cationic surfactants with non-ionic surfactants from the Brij series show that micellization becomes more spontaneous as the proportion of the non-ionic component increases. researchgate.net The formation of mixed micelles between ionic and non-ionic surfactants can reduce the electrostatic repulsion between the ionic head groups of TTAB, allowing for more compact packing and facilitating micelle formation at lower concentrations.

Table 1: Micellar Properties of TTAB and its Mixture with Triton X-100

| System | Mole Fraction of TTAB (α₂) | Experimental CMC (mM) | Ideal CMC (mM) | Interaction Parameter (β₁₂) |

|---|---|---|---|---|

| Pure Triton X-100 | 0.0 | 0.33 | - | - |

| TX100-TTAB Mixture | 0.2 | 0.25 | 0.83 | -3.6 |

| TX100-TTAB Mixture | 0.4 | 0.23 | 1.33 | -3.6 |

| TX100-TTAB Mixture | 0.6 | 0.29 | 1.83 | -3.4 |

| TX100-TTAB Mixture | 0.8 | 0.50 | 2.33 | -3.1 |

| Pure TTAB | 1.0 | 3.83 | - | - |

Thermodynamic Models for Mixed Micelle Formation

The non-ideal behavior of mixed micelle formation involving TTAB can be described by several thermodynamic models. These models provide a framework for quantifying the interactions between the surfactant components and predicting the composition and stability of the resulting mixed micelles.

Regular Solution Theory (RST): A widely used model is the Regular Solution Theory, adapted for micellar systems by Rubingh. This model treats the mixed micelle as a regular solution and introduces an interaction parameter, β, to account for the deviation from ideal behavior. mdpi.com A negative β value indicates synergism or attractive interactions between the components, meaning the mixed micelles are more stable than the ideal state. mdpi.com For mixtures of TTAB and other compounds, negative β values are common, confirming favorable interactions. mdpi.com

Equilibrium Model of Micelle Formation: This model, often referred to as the phase separation model, treats micellization as a reversible chemical equilibrium. From this, key thermodynamic parameters such as the standard Gibbs free energy (ΔG⁰m), enthalpy (ΔH⁰m), and entropy (ΔS⁰m) of micellization can be calculated. nih.govnih.gov The Gibbs free energy of micellization for TTAB is consistently negative, indicating that the process is spontaneous. nih.gov Typically, the entropy term is the primary driving force for micellization in aqueous solutions, stemming from the hydrophobic effect. nih.gov

Other Advanced Models: For more complex systems, other models like the Motomura model, the Letellier model, and the Equation-Oriented Mixed Micellization Model (EOMMM) can be applied. researchgate.net These models can account for asymmetries in surfactant interactions and provide a more detailed picture of the micellar composition. researchgate.net For example, analysis of a mixed system of TTAB and a polymerizable surfactant using these models revealed a highly asymmetric behavior, where one component showed affinity for the other's micelles, but the reverse was repulsive. researchgate.net

Table 2: Thermodynamic Parameters of Micellization for TTAB in Different Solvent Systems

| Solvent System | Temperature (°C) | ΔG⁰m (kJ/mol) | ΔH⁰m (kJ/mol) | -TΔS⁰m (kJ/mol) |

|---|---|---|---|---|

| Water | 25 | -31.5 | -7.6 | -23.9 |

| 10% Formamide | 25 | -30.7 | -6.4 | -24.3 |

| 20% Formamide | 25 | -29.8 | -5.1 | -24.7 |

| 30% Formamide | 25 | -28.7 | -3.8 | -24.9 |

| 20% Glycerol | 25 | -30.4 | -10.2 | -20.2 |

| 40% Glycerol | 25 | -28.8 | -11.4 | -17.4 |

Influence of External Stimuli on Tetradecyltrimethylammonium Bromide Aggregation

Effects of Electrolytes and Ionic Strength on Micellization

The addition of electrolytes to aqueous solutions of TTAB has a pronounced effect on its micellization behavior. Generally, the presence of inorganic salts lowers the critical micelle concentration (cmc) of the surfactant. This phenomenon is attributed to the "salting-out" effect and the screening of electrostatic repulsions between the positively charged head groups of the TTAB molecules.

The added counter-ions from the electrolyte reduce the electrostatic repulsion between the surfactant head groups in the micelle, thereby decreasing the Gibbs free energy of micellization and promoting aggregation at lower surfactant concentrations. The effectiveness of an electrolyte in reducing the cmc often depends on the valency and nature of the anion. For instance, in a mixed system of TTAB and the drug cefixime trihydrate, the cmc was lowered in the presence of various sodium salts, with the effect being influenced by the specific anion (e.g., Br⁻, SO₄²⁻, PO₄³⁻).

The addition of electrolytes not only lowers the cmc but can also influence the size and shape of the micelles. The reduction in electrostatic repulsion allows for closer packing of the surfactant molecules, which can lead to an increase in the micellar aggregation number and potentially a transition from spherical to larger, non-spherical structures.

Impact of Organic Additives (e.g., Alcohols, Urea) on Self-Assembly

Organic additives that are miscible with water can significantly alter the solvent properties and directly interact with TTAB micelles, thereby influencing self-assembly.

Alcohols: Short-chain alcohols may increase the cmc by improving the solubility of the surfactant monomers in the bulk phase. Conversely, long-chain alcohols can act as co-surfactants, incorporating themselves into the micellar structure. researchgate.net Studies with octanol (B41247) and nonanol have shown that these alcohols form mixed micelles with TTAB, leading to a decrease in the cmc and promoting micellar growth. researchgate.net The alcohol molecules are typically solubilized within the micelle, often in the palisade layer, which can alter the micelle's structure and stability. researchgate.net

Urea: Urea is known as a denaturant and a structure-breaker for water. Its presence in a TTAB solution generally leads to an increase in the cmc. Urea disrupts the structured water molecules surrounding the hydrophobic tails of the surfactant, which weakens the hydrophobic effect—the primary driving force for micellization. Consequently, a higher concentration of TTAB is required to form micelles.

Other Polar Organics: Additives like formamide and glycerol also modify the bulk solvent properties and affect micellization. Both additives tend to increase the cmc of TTAB. nih.govnih.gov This is because they make the bulk solvent a better solvent for the surfactant monomers, thus disfavoring aggregation. These additives can also decrease the micellar aggregation number, attributed to an enhanced solvation of the surfactant headgroups. nih.govnih.gov

Table 3: Effect of Organic Additives on the CMC of TTAB at 25°C

| Additive | Concentration of Additive | CMC of TTAB (mM) |

|---|---|---|

| None (Pure Water) | - | 3.83 |

| Formamide | 10% (w/w) | 4.53 |

| Formamide | 30% (w/w) | 6.41 |

| Glycerol | 20% (w/w) | 4.90 |

| Glycerol | 40% (w/w) | 6.92 |

| Urea | 300 mmol/kg | ~4.1 (at 25.15°C) |

| Urea | 800 mmol/kg | ~4.6 (at 25.15°C) |

Temperature-Dependent Aggregation Phenomena

Temperature is a critical parameter that influences the aggregation of TTAB by affecting both the hydrophobic effect and the solubility of the surfactant monomers. The relationship between temperature and the cmc of TTAB is often complex. For many ionic surfactants, the cmc passes through a minimum as the temperature is increased.

Initially, an increase in temperature strengthens the hydrophobic effect (an entropy-driven process), which favors micellization and leads to a decrease in the cmc. However, at higher temperatures, the increased kinetic energy and disruption of hydrogen bonds can lead to an increase in monomer solubility and a tendency for the micelles to dissociate, which in turn increases the cmc. Studies on TTAB and its mixtures have frequently observed an increase in cmc with rising temperature in the range of approximately 25°C to 50°C.

Furthermore, temperature can affect the size and shape of the aggregates. Small-angle neutron scattering (SANS) experiments have shown that for TTAB, an increase in temperature can lead to a decrease in the size of the micelles. It has also been suggested that TTAB micelles may not be perfectly spherical but rather slightly anisometric. The thermodynamics of micellization are also temperature-dependent; the process is generally spontaneous (negative ΔG⁰m) across a range of temperatures, with both enthalpy (ΔH⁰m) and entropy (ΔS⁰m) contributions being significant.

Advanced Self-Assembled Architectures of Tetradecyltrimethylammonium Bromide

Beyond the formation of simple spherical or slightly anisometric micelles, TTAB can participate in the formation of more complex, higher-order structures under specific conditions. These advanced architectures are typically induced by changes in concentration, temperature, or the presence of additives that modify the molecular packing parameter.

Sphere-to-Rod Transition: One of the most common transitions is from spherical to cylindrical or rod-like (wormlike) micelles. This transition is favored by conditions that reduce the effective area per headgroup, such as the addition of strongly binding counter-ions or co-surfactants. For instance, in mixtures of TTAB and the non-ionic surfactant tetradecyldimethylaminoxide (TDMAO), the addition of a co-surfactant like hexanol can induce a sphere-to-rod transition. capes.gov.br The growth of micelles into elongated, flexible wormlike structures can dramatically increase the viscosity of the solution, leading to viscoelastic behavior.

Vesicles: While less common for single-chain surfactants like TTAB alone, vesicles can be formed in mixtures with other surfactants, particularly those with a double-chain structure or in the presence of specific counter-ions that promote bilayer formation. Vesicles are enclosed bilayer structures that can encapsulate a volume of the aqueous solvent. The formation of stable vesicles often requires a specific balance of molecular geometry and intermolecular forces that favor bilayer curvature over the high curvature of micelles. Studies on the closely related surfactant Cetyltrimethylammonium Bromide (CTAB) show that the addition of certain aromatic salts can induce the formation of unilamellar vesicles, which can then transform into wormlike micelles upon heating. nih.gov A similar principle would apply to TTAB, where appropriate additives could induce bilayer formation.

Liquid Crystalline Phases: At higher surfactant concentrations, TTAB, like many surfactants, can form various lyotropic liquid crystalline phases. These are ordered structures that still retain some degree of fluidity. Common phases include the hexagonal phase (composed of hexagonally packed cylindrical micelles) and the lamellar phase (composed of stacked surfactant bilayers separated by solvent layers). The formation of these phases is highly dependent on concentration and temperature. The use of related cationic surfactants in creating vertically aligned liquid crystal displays highlights the ability of these molecules to form highly ordered interfacial layers. tandfonline.com

These advanced architectures are of significant interest for applications in materials science, drug delivery, and rheology modification, as the macroscopic properties of the solution are directly tied to the microscopic self-assembled structure.

Formation and Characterization of Vesicular Structures

The formation of vesicles, which are closed, bilayer structures, is a key aspect of the self-assembly of surfactants in aqueous solutions. While extensive research exists on the micellar behavior of Tetradecyltrimethylammonium bromide (TTAB), the spontaneous formation of vesicles in pure TTAB solutions is less common than in mixtures with other surfactants or under specific conditions. Catanionic mixtures, where TTAB is combined with an anionic surfactant like sodium dodecyl sulfate (SDS), are well-known to spontaneously form stable vesicles. acs.org

The formation of vesicular structures is governed by the packing parameter of the surfactant molecules. Vesicles typically form when the packing parameter is between 0.5 and 1. In mixtures of cationic and anionic surfactants, the electrostatic attraction between the head groups can modulate this parameter to favor vesicle formation. acs.org For single-chain cationic surfactants like TTAB, the formation of vesicles can sometimes be induced by the addition of salts or other co-solutes that screen the head group repulsions and alter the molecular packing.

The characterization of these vesicular structures is crucial for understanding their morphology, size distribution, and stability. Several advanced techniques are employed for this purpose:

Cryogenic Transmission Electron Microscopy (Cryo-TEM): This is a powerful technique for the direct visualization of vesicles in their native, hydrated state. nih.govresearchgate.net By rapidly freezing the sample, the formation of ice crystals is prevented, and the delicate structure of the vesicles is preserved. Cryo-TEM can reveal whether the vesicles are unilamellar (a single bilayer) or multilamellar (multiple concentric bilayers), as well as their size and shape, which can range from spherical to more complex, faceted morphologies. nih.govelsevierpure.comresearchgate.netnih.gov For instance, in studies of similar double-chained quaternary ammonium (B1175870) bromide surfactants, cryo-TEM has shown that smaller vesicles tend to be spherical, while larger ones can be oblong or faceted. nih.gov

Light Scattering Techniques: Dynamic Light Scattering (DLS) and Static Light Scattering (SLS) are non-invasive methods used to determine the size distribution and average hydrodynamic radius of vesicles in a suspension. nih.govmdpi.comnih.gov DLS measures the fluctuations in scattered light intensity caused by the Brownian motion of the vesicles, while SLS provides information on their weight-average molecular weight. These techniques are valuable for assessing the polydispersity of a vesicle sample. nih.gov

The table below summarizes the characteristics of vesicles observed in systems containing cationic surfactants, which can be considered analogous to potential TTAB-based vesicular systems.

| Characteristic | Description | Relevant Techniques |

| Morphology | Can be unilamellar or multilamellar. Shape can be spherical, oblong, or faceted. | Cryo-TEM |

| Size | Highly variable, can range from nanometers to micrometers in diameter. mdpi.com | DLS, SLS, Cryo-TEM |

| Polydispersity | The distribution of sizes within a sample can be narrow or broad. | DLS |

| Surface Charge | Characterized by the zeta potential, which influences vesicle stability. | Electrophoretic Light Scattering |

Liquid Crystalline Phases and Mesophase Transitions

Tetradecyltrimethylammonium bromide (TTAB), like many surfactants, exhibits lyotropic liquid crystalline behavior, forming various ordered phases at concentrations above its critical micelle concentration. researchgate.net These phases, or mesophases, are intermediate states of matter between a crystalline solid and an isotropic liquid. The type of liquid crystalline phase formed depends on factors such as surfactant concentration, temperature, and the presence of additives.

The phase diagrams of aqueous systems of alkyltrimethylammonium bromides, including TTAB (C14TAB), show a typical progression of phases with increasing surfactant concentration. researchgate.net These commonly include:

Hexagonal Phase (H1): Composed of cylindrical micelles packed in a hexagonal array.

Cubic Phase (V1): A highly viscous, optically isotropic phase with a complex, bicontinuous structure of interconnected micelles.

Lamellar Phase (Lα): Consists of surfactant bilayers separated by layers of water.

A detailed study of a binary mixture of TTAB and orthophosphoric acid revealed the formation of several thermotropic smectic liquid crystalline phases upon cooling from the isotropic liquid state. researchgate.net The observed phases and their transition temperatures are indicative of the rich mesomorphic behavior of TTAB in the presence of an additive that can interact with its head group.

The characterization of these liquid crystalline phases and their transitions is typically performed using a combination of techniques:

Small-Angle X-ray Scattering (SAXS): This is a primary tool for identifying the structure of liquid crystalline phases. The positions of the Bragg peaks in the scattering pattern are characteristic of the lattice type (e.g., hexagonal, cubic, lamellar) and can be used to determine the lattice parameters. nih.govrsc.orgcapes.gov.br

Polarized Optical Microscopy (POM): This technique is used to observe the unique textures of different liquid crystalline phases. Anisotropic phases, such as hexagonal and lamellar, exhibit birefringence and show characteristic optical patterns when viewed between crossed polarizers. rsc.org

Differential Scanning Calorimetry (DSC): DSC is used to measure the enthalpy changes associated with the transitions between different phases, providing thermodynamic data on the stability of the mesophases. researchgate.net

The table below presents data on the liquid crystalline phases observed in a binary mixture of TTAB and orthophosphoric acid. researchgate.net

| Liquid Crystalline Phase | Transition Temperature (°C) on Cooling |

| Isotropic (I) to Smectic A (SmA) | 120.5 |

| Smectic A (SmA) to Smectic D (SmD) | 100.2 |

| Smectic D (SmD) to Smectic B (SmB) | 80.6 |

| Smectic B (SmB) to Smectic E (SmE) | 60.3 |

Data obtained for a specific concentration of TTAB in orthophosphoric acid. researchgate.net

Complex Polyhedral Self-Assembly Structures (e.g., Icosahedra)

The self-assembly of surfactants can lead to the formation of highly ordered, complex structures beyond simple micelles and vesicles. Among these are polyhedral aggregates, such as icosahedra. An icosahedron is a polyhedron with 20 faces, 30 edges, and 12 vertices. The formation of such structures is a fascinating example of molecular self-organization driven by the minimization of free energy.

The formation of regular hollow icosahedra has been observed in salt-free catanionic solutions, where mixtures of oppositely charged surfactants assemble into these complex shapes. ill.eu In such systems, the formation of icosahedra with a specific diameter is controlled by both thermodynamic and kinetic factors. The process often involves the cooling of a solution containing thermodynamically stable vesicles. During cooling and crystallization of the surfactant tails, the bilayer can fracture and reassemble into a polyhedral structure to minimize the energy associated with the edges. ill.eu The formation of polyhedral structures has also been noted in foams, where bubbles can take on polyhedral shapes in dry foams. acs.org

However, it is important to note that the formation of complex polyhedral structures like icosahedra has not been specifically reported for single-component Tetradecyltrimethylammonium bromide systems in the existing literature. This type of self-assembly appears to require more complex interactions, such as those present in catanionic mixtures or through specific kinetic pathways that have not been documented for pure TTAB. ill.eu

Future research may explore whether specific conditions, such as the presence of particular counterions, co-solutes, or carefully controlled temperature and concentration gradients, could induce the formation of such complex architectures in TTAB solutions.

Interactions of Tetradecyltrimethylammonium Bromide with Macromolecules and Biopolymers

Polyelectrolyte-Tetradecyltrimethylammonium Bromide Complexation

The interaction between TTAB and oppositely charged polyelectrolytes is a subject of considerable scientific interest due to its relevance in numerous industrial applications, including detergents, cosmetics, and drug delivery systems. The formation of polyelectrolyte-surfactant complexes is a multifaceted process governed by the interplay of electrostatic attraction between the cationic headgroup of TTAB and the anionic groups of the polyelectrolyte, as well as hydrophobic interactions between the surfactant's alkyl chains.

The interaction between TTAB and anionic polyelectrolytes like poly(acrylic acid) (PAA) is initiated by the electrostatic attraction between the positively charged trimethylammonium headgroup of TTAB and the negatively charged carboxylate groups on the PAA chain. This initial binding is often cooperative, meaning the binding of one surfactant molecule facilitates the binding of subsequent molecules. This cooperativity arises from the hydrophobic interactions between the tetradecyl chains of the bound TTAB molecules, which leads to the formation of micelle-like aggregates along the polyelectrolyte chain.

Studies have shown that the mechanism of interaction can vary depending on the degree of ionization of the polyelectrolyte. researchgate.net For PAA, at low degrees of ionization, where the polymer is less charged, hydrophobic interactions play a more dominant role in the binding of TTAB. researchgate.net As the degree of ionization increases, electrostatic interactions become the primary driving force for complexation. researchgate.net

The binding of TTAB to PAA can be influenced by the presence of other salts. For instance, the presence of NaBr can control the effective charge density of the polymer, thereby affecting the onset of TTAB binding. columbia.edu

The charge density of the polyelectrolyte is a critical parameter influencing its interaction with TTAB. A higher charge density on the polyelectrolyte chain generally leads to stronger electrostatic attraction with the oppositely charged surfactant molecules. However, the relationship is not always straightforward. For poly(acrylic acid), studies have shown that the onset of TTAB binding can occur at lower free surfactant concentrations when the polymer has a lower degree of ionization (and thus lower charge density). columbia.edu This suggests that polymer conformation and hydrophobicity, which change with the degree of ionization, also play a significant role. columbia.edu

The molecular weight of the polyelectrolyte can also affect the complexation process. Generally, higher molecular weight polyelectrolytes provide more binding sites for surfactant molecules, leading to more extensive complex formation. The flexibility of the polymer chain, which is related to its molecular weight, also influences how it can wrap around and interact with the surfactant aggregates.

Table 1: Influence of Polyelectrolyte Properties on TTAB Interaction

| Polyelectrolyte Property | Effect on TTAB Interaction | Primary Driving Force(s) |

| Charge Density (Degree of Ionization) | Complex; at low charge density, hydrophobic interactions can dominate, while at high charge density, electrostatic interactions are primary. researchgate.netcolumbia.edu | Electrostatic and Hydrophobic |

| Molecular Weight | Higher molecular weight generally leads to more extensive complexation. | Increased number of binding sites |

| Chain Flexibility | More flexible chains can more readily adapt their conformation to optimize interactions with surfactant aggregates. | Conformational Entropy |

The interaction between TTAB and anionic polyelectrolytes often leads to phase separation, where the resulting complex becomes insoluble and separates from the aqueous solution. This can manifest as either precipitation of a solid-like complex or the formation of a liquid-like, polymer-rich phase known as a coacervate.

Complex coacervation is a type of liquid-liquid phase separation that occurs in solutions of oppositely charged macromolecules. nih.govkinampark.com In the case of TTAB and an anionic polyelectrolyte, the formation of a coacervate is driven by the release of counterions into the bulk solution, which results in a significant increase in entropy. The resulting coacervate phase is a dense, liquid-like material that is enriched in both the polyelectrolyte and the surfactant.

The nature of the phase separation (precipitation vs. coacervation) can be influenced by several factors, including the charge density of the polyelectrolyte, the concentration of the components, and the presence of salt. mcmaster.ca For instance, at lower charge densities of poly(acrylic acid), the binding of TTAB can lead to precipitation, which then redissolves as more surfactant is added and micelles form along the polymer chain. researchgate.net

Protein-Tetradecyltrimethylammonium Bromide Interactions

The interaction of TTAB with proteins is of great importance in fields such as biochemistry, pharmacology, and cosmetics. nih.gov As with polyelectrolytes, these interactions are governed by a combination of electrostatic and hydrophobic forces, but the complex, folded structure of proteins adds another layer of complexity.

TTAB can significantly influence the conformation and stability of proteins. The nature of this influence depends on the concentration of TTAB and the specific protein. At low concentrations, TTAB monomers can bind to specific sites on the protein surface, often through a combination of electrostatic and hydrophobic interactions. This binding can lead to localized conformational changes.

As the concentration of TTAB approaches and exceeds its critical micelle concentration (CMC), the surfactant can induce more dramatic changes in protein structure. The hydrophobic tails of the TTAB molecules can penetrate the hydrophobic core of the protein, leading to unfolding and denaturation. This process is similar to the mechanism by which many surfactants denature proteins.

However, in some cases, TTAB can have a stabilizing effect. For example, the interaction between TTAB and bovine serum albumin (BSA) has been shown to be an exothermic and enthalpy-driven process at lower BSA concentrations. nih.gov Molecular docking studies have indicated that the BSA-TTAB complex is stabilized by both electrostatic and hydrophobic interactions. nih.gov

Table 2: Effects of TTAB on Protein Properties

| Protein Property | Effect of TTAB Interaction | Key Factors |

| Conformation | Can induce both localized and global conformational changes, including unfolding. tandfonline.com | TTAB concentration, protein structure |

| Stability | Can either destabilize (denature) or stabilize proteins, depending on the system. nih.gov | TTAB concentration, specific protein-surfactant interactions |

| Fibrillation/Aggregation | Can inhibit fibrillation and aggregation by interacting with early-stage aggregates and promoting alternative conformations. tandfonline.comnih.gov | TTAB concentration (monomeric vs. micellar) |

Protein fibrillation and aggregation are associated with a number of neurodegenerative diseases. nih.gov TTAB has been investigated for its potential to modulate these processes. Research has shown that TTAB can act as an inhibitor of protein fibrillation, for instance, in the case of hen egg-white lysozyme. tandfonline.comnih.gov

The inhibitory effect of TTAB is thought to occur through several mechanisms. TTAB can interact with early-stage protein aggregates, preventing their further assembly into mature fibrils. tandfonline.com The polar head groups of TTAB can interfere with the intermolecular hydrogen bonding that is crucial for the formation of the β-sheet structures characteristic of amyloid fibrils. tandfonline.comnih.gov

Studies have indicated that micellar TTAB is more effective at inhibiting fibrillation than monomeric TTAB. tandfonline.comnih.gov Furthermore, spectroscopic and microscopic analyses have shown that TTAB can induce a transformation from β-sheet to α-helical structures in proteins, thereby diverting the protein from the fibrillation pathway. tandfonline.comnih.gov This suggests that TTAB can modulate the energy landscape of protein folding and aggregation, favoring non-amyloidogenic conformations.

Binding Mechanisms with Specific Enzymes (e.g., Pepsin, Lysozyme)

The interaction of Tetradecyltrimethylammonium Bromide (TTAB) with enzymes is a critical area of study, providing insights into how this cationic surfactant can modulate biological activity. Research has particularly focused on its binding mechanisms with enzymes such as pepsin and lysozyme, revealing the intricate molecular forces at play.

Pepsin:

The interaction between TTAB and the gastric enzyme pepsin is predominantly governed by hydrophobic and electrostatic (ion-dipole) forces. nih.govnih.gov Molecular docking studies have further emphasized that hydrophobic interactions are the primary stabilizing forces in the formation of the TTAB-pepsin complex. nih.gov The binding of TTAB to pepsin is a spontaneous process, as indicated by negative free energy changes (ΔG_m^0). nih.gov

The process of micellization of TTAB is notably affected by the presence of pepsin. Studies have shown that the critical micelle concentration (CMC) of TTAB is reduced in electrolyte media when mixed with pepsin, although the presence of pepsin itself tends to delay the micellization of TTAB. nih.gov The aggregation of the TTAB and pepsin mixture is hindered by increasing concentrations of pepsin and higher temperatures. nih.gov

Lysozyme:

In the case of lysozyme, TTAB has been identified as an inhibitor of protein fibrillation, a process implicated in various neurodegenerative diseases. nih.govtandfonline.com The inhibitory action of TTAB is more pronounced in its micellar form compared to its monomeric state. nih.govtandfonline.com Spectroscopic and microscopic analyses, including Thioflavin T (ThT) binding fluorescence studies and Transmission Electron Microscopy (TEM), have confirmed that micellar TTAB can completely prevent the formation of amyloid fibrils of lysozyme. nih.govtandfonline.com

The primary mechanism behind this inhibition involves polar interactions between the cationic head groups of TTAB and the amyloid fibrils of lysozyme. nih.govtandfonline.com These interactions disrupt the intermolecular hydrogen bonds that are crucial for the formation and stability of β-sheets, which are characteristic structures of amyloid fibrils. nih.govtandfonline.com This disruption is further evidenced by Far-UV Circular Dichroism (CD) spectroscopy, which shows a transformation of β-sheet structures into α-helices upon interaction with TTAB. nih.govtandfonline.com

Interactive Data Table: Summary of TTAB Interaction with Pepsin and Lysozyme

| Enzyme | Primary Interaction Forces | Key Findings | Research Techniques |

| Pepsin | Hydrophobic, Electrostatic (ion-dipole) | Stabilizing hydrophobic interactions in the TTAB-pepsin complex; Delayed micellization of TTAB in the presence of pepsin. nih.gov | Molecular Docking, Conductometry. nih.govnih.gov |

| Lysozyme | Polar Interactions | Inhibition of amyloid fibrillation; Disruption of β-sheet structures and promotion of α-helices. nih.govtandfonline.com | ThT Fluorescence, TEM, Far-UV CD Spectroscopy. nih.govtandfonline.com |

Interactions with Biological Receptors and DNA Polymerase Inhibition Mechanisms

The interactions of Tetradecyltrimethylammonium Bromide (TTAB) with specific biological receptors and its direct mechanisms of DNA polymerase inhibition are not extensively documented in the currently available scientific literature. However, the broader class of quaternary ammonium (B1175870) surfactants (QAS), to which TTAB belongs, has been studied for its interactions with biological systems, which can provide some general insights.

Interactions with Biological Receptors:

Cationic surfactants, in general, are known to interact with various biological macromolecules and cellular structures, primarily through electrostatic and hydrophobic interactions. nih.gov Their positively charged headgroups can interact with negatively charged components of biological membranes and proteins, such as the side chains of amino acids like aspartate and glutamate. nih.gov This can lead to alterations in protein conformation and function. nih.gov For instance, some dicationic imidazolium (B1220033) surfactants have been shown to act as models for abiotic receptors, exhibiting binding activity towards anionic drugs. nih.gov While these general principles apply to QAS, specific receptor targets for TTAB have not been explicitly identified in the reviewed literature. Some studies have noted the use of quaternary ammonium surfactants as DNA carriers in medicine, suggesting an interaction with cellular uptake mechanisms. mdpi.com

DNA Polymerase Inhibition Mechanisms:

Direct evidence for the inhibition of DNA polymerase by TTAB and its specific mechanism is not clearly established. However, studies on other quaternary ammonium surfactants suggest potential indirect effects on DNA replication. For example, some QAS have been shown to inhibit DNA replication in bacteria, with a progressive decrease in the number of replicating cells observed after treatment. oup.com

The interaction of cationic surfactants with DNA itself is better understood. These surfactants can bind to the negatively charged phosphate (B84403) backbone of DNA via electrostatic attraction, while their hydrophobic tails can also interact, leading to the compaction of the DNA molecule. nih.gov This alteration of the DNA structure could indirectly affect the process of replication by hindering the access of DNA polymerase to the DNA template. Furthermore, the membrane-active nature of QAS can disrupt cell membrane integrity, leading to leakage of cellular contents and potentially affecting the cellular environment required for enzymatic activities like DNA synthesis. nih.govnih.gov While some compounds are known to inhibit DNA polymerase by acting as "suicide" nucleotide analogs that terminate DNA synthesis, there is no current evidence to suggest that TTAB functions through such a mechanism. nih.gov

Role of Tetradecyltrimethylammonium Bromide in Advanced Materials Science and Nanotechnology

Templating and Directing Agent in Nanomaterial Synthesis

As a cationic surfactant, TTeAB self-assembles in solution to form micelles and other ordered structures that can serve as templates or directing agents. This templating action is fundamental to guiding the nucleation and growth of inorganic materials, yielding nanostructures with specific morphologies and pore architectures that would be otherwise difficult to achieve.

The synthesis of metallic nanoparticles with well-defined shapes is crucial as their catalytic, optical, and electronic properties are often shape-dependent. Quaternary ammonium (B1175870) surfactants like TTeAB are instrumental in this process, adsorbing onto specific crystallographic faces of growing nanocrystals, thereby controlling their growth rates in different directions to achieve anisotropic structures.

Research on the closely related surfactant, tetradecyltrimethylammonium bromide (TTAB), demonstrates this principle effectively. TTAB has been employed as a micelle-forming ligand to synthesize platinum (Pt) nanoparticles with distinct cubic and cuboctahedral shapes during a borohydride (B1222165) reduction. acs.org The surfactant molecules form a capping layer on the nanoparticle surface, which not only stabilizes the particles but also directs their final morphology. acs.org While specific studies on TTeAB for gold nanoparticle synthesis are less common, the established role of similar surfactants like cetyltrimethylammonium bromide (CTAB) in the seed-mediated synthesis of gold nanorods provides a strong precedent. nih.govacs.org In these syntheses, the surfactant forms a bilayer structure on the gold surface, acting as a soft template that directs the anisotropic growth. nih.gov It is anticipated that TTeAB functions via a similar mechanism, where the cationic headgroup interacts with the metal surface and the long alkyl chains provide a stabilizing steric barrier, enabling morphological control.

Table 1: Role of Quaternary Ammonium Surfactants in Metal Nanoparticle Synthesis

| Surfactant (Analogue) | Metal Nanoparticle | Resulting Morphology | Function |

|---|---|---|---|

| Tetradecyltrimethylammonium bromide (TTAB) | Platinum (Pt) | Cubic, Cuboctahedral | Shape-directing agent, stabilizer acs.org |

Mesoporous materials, characterized by pores with diameters between 2 and 50 nanometers, are of great interest for applications in catalysis, separation, and drug delivery due to their high surface areas and ordered pore structures. The synthesis of these materials often relies on a liquid-crystal templating mechanism where surfactant micelles act as a template around which inorganic precursors (like silica) polymerize.

Cationic surfactants are central to this process. For instance, the synthesis of the well-known mesoporous silica (B1680970) material, MCM-41, is achieved using a cationic surfactant template. researchgate.net The surfactant molecules assemble into hexagonal arrays of cylindrical micelles. A silica precursor, such as tetraethyl orthosilicate (B98303) (TEOS), is then introduced and hydrolyzes and condenses around the micellar template. Subsequent removal of the organic surfactant template, typically through calcination or solvent extraction, leaves behind a solid inorganic framework with a regular arrangement of mesopores. researchgate.netnih.gov The concentration of the surfactant is a critical parameter; increasing the concentration can lead to an increase in the pore volume of the resulting mesoporous silica. researchgate.net TTeAB, as a cationic surfactant, is well-suited to act as a template in the fabrication of such mesoporous inorganic materials.

Intercalation involves the insertion of molecules or ions into the galleries or layered structures of a host material. This process can significantly modify the host's properties, such as increasing the interlayer spacing, altering surface chemistry, and improving dispersion in solvents.

Graphite (B72142) Oxide: Research on the intercalation of tetradecyltrimethylammonium bromide into graphite oxide demonstrates that such surfactants can be successfully inserted between the layers of this material. nih.gov This process, however, is not effective when graphite oxide is simply dispersed in water, but proceeds rapidly when the graphite oxide is first exfoliated in a dilute alkaline solution. nih.gov The mechanism involves an ionic bond forming between the cationic headgroup of the surfactant and the deprotonated hydroxyl and carboxyl groups on the graphite oxide sheets. nih.gov The amount of intercalated surfactant, controlled by the mass ratio of surfactant to graphite oxide, directly influences the resulting interlayer spacing. nih.gov

Beidellites: Beidellites are a class of smectite clay minerals with a layered structure. The surfaces of natural beidellite (B77351) can be modified through ion exchange with cationic surfactants like tetradecyltrimethylammonium bromide. researchgate.net This process results in the formation of organo-beidellites, where the surfactant molecules are intercalated into the clay galleries. researchgate.net This modification changes the surface from hydrophilic to organophilic, which is useful for applications such as the adsorption of organic pollutants or for creating compatible fillers for polymer nanocomposites. Thermogravimetric analysis is a useful technique to confirm the intercalation and estimate the amount of surfactant loaded into the clay structure. researchgate.net

Table 2: Intercalation of Layered Materials with Tetradecyl-Ammonium Bromide Surfactants

| Host Material | Surfactant | Key Findings | Bonding Mechanism |

|---|---|---|---|

| Graphite Oxide | Tetradecyltrimethylammonium bromide | Intercalation successful in alkaline solution; interlayer spacing increases with surfactant ratio. nih.gov | Ionic Bonding nih.gov |

Surface Modification and Stabilization of Nanostructures

The high surface-area-to-volume ratio of nanostructures makes them inherently reactive and prone to aggregation. Surface modification with surfactants like TTeAB is a critical strategy to passivate the surface, ensuring their stability and processability for various applications.

During nanoparticle synthesis, TTeAB can act as a capping agent, adsorbing to the particle surface to control growth and prevent uncontrolled agglomeration. escholarship.orgnih.gov The surfactant forms a protective layer, or cap, that provides colloidal stability. The binding of alkyl ammonium halides to nanoparticle surfaces is often relatively weak and based on electrostatic and van der Waals interactions. acs.orgnih.gov

This weak binding is advantageous as it allows for subsequent surface modification through ligand exchange reactions. acs.orgnih.gov In this process, the capping agent is replaced by another ligand that has a stronger affinity for the nanoparticle surface or introduces a desired functionality. For example, the CTAB capping layer on gold nanorods can be readily exchanged with thiol-containing ligands. researchgate.net Thiol groups form strong covalent bonds with gold surfaces, resulting in a more robustly functionalized and stable nanoparticle. nih.govresearchgate.net This ligand exchange capability is essential for tailoring the nanoparticle surface for specific applications, such as attaching biomolecules for sensing or drug delivery.

The primary role of TTeAB as a surface modifying agent is to ensure the long-term stability of nanoparticle dispersions in a liquid medium. The stabilization mechanism is typically a combination of electrostatic and steric repulsion.

The cationic triethylammonium (B8662869) headgroup adsorbs onto the nanoparticle surface, imparting a net positive surface charge. nih.govfrontiersin.org This charge creates electrostatic repulsion between adjacent particles, preventing them from coming close enough to aggregate. Furthermore, the long, hydrophobic tetradecyl chains extend into the surrounding medium, creating a steric barrier that physically hinders the close approach of particles. escholarship.orgnih.gov Studies on platinum nanoparticles capped with tetradecyltrimethylammonium bromide have shown the formation of a strongly bonded layer of ammonium cations on the platinum surface, which is crucial for stability. escholarship.orgnih.govosti.gov This stabilization is effective for a wide range of nanoparticles, including metallic (Ag, Au, Pt) and semiconductor (ZnS) types, enabling their use in liquid-phase applications. nih.govfrontiersin.org

Thermal Stability of Surfactant-Capped Nanomaterials

Tetradecyltrimethylammonium bromide (TTAB) plays a crucial role as a capping agent in the synthesis of various nanomaterials, influencing their stability and properties. The thermal stability of these surfactant-capped nanomaterials is a critical factor for their application in fields requiring elevated temperatures, such as catalysis and electronics. The organic shell provided by TTAB prevents the aggregation of nanoparticles and controls their growth and morphology during synthesis. However, this organic layer has a limited thermal stability, and its decomposition can lead to changes in the nanoparticle structure and properties.

Thermogravimetric analysis (TGA) is a common technique used to evaluate the thermal stability of such materials by measuring the change in mass as a function of temperature. nih.govnih.gov For nanomaterials capped with TTAB, TGA typically reveals a weight loss step corresponding to the decomposition of the surfactant layer. This decomposition temperature provides insight into the strength of the interaction between the surfactant and the nanoparticle surface.

In studies of platinum (Pt) nanocubes capped with TTAB, it has been observed that the cubic shape of the nanoparticles begins to deform at around 200°C. nih.govelsevierpure.comingentaconnect.com By 300°C, the nanoparticles tend to fuse together, indicating a significant loss of the stabilizing TTAB layer. nih.govelsevierpure.comingentaconnect.com The thermal stability is also influenced by the surrounding chemical environment. For instance, thermal treatment under air can lead to the formation of a metal oxide layer on the surface, which can in some cases provide better shape stability compared to treatments under inert (N₂) or reducing (H₂) atmospheres. nih.govelsevierpure.comingentaconnect.com

The following table summarizes the thermal behavior of TTAB-capped platinum nanocubes.

| Nanomaterial System | Capping Agent | Key Thermal Events | Temperature (°C) | Reference(s) |

| Platinum Nanocubes | Tetradecyltrimethylammonium Bromide (TTAB) | Onset of shape deformation | ~200 | nih.gov, elsevierpure.com, ingentaconnect.com |

| Platinum Nanocubes | Tetradecyltrimethylammonium Bromide (TTAB) | Significant fusion of nanoparticles | ~300 | nih.gov, elsevierpure.com, ingentaconnect.com |

Composite Material Development and Interfacial Engineering

Polymer-Tetradecyltrimethylammonium Bromide Composites

In polymer composites, TTAB can act as an interfacial modifier. Its amphiphilic nature, with a hydrophilic head and a hydrophobic tail, allows it to position itself at the interface between a hydrophilic filler and a hydrophobic polymer matrix, or vice versa. This reduces the interfacial tension and promotes better dispersion of the filler within the polymer. Improved dispersion is crucial for enhancing the mechanical, thermal, and electrical properties of the composite material. nih.gov

The introduction of quaternary ammonium bromides, a class of compounds to which TTAB belongs, into polymer composites has been shown to significantly affect their mechanical properties. For example, in a study of polyamide 6 (PA6) nanofibers reinforced with hematite (B75146) nanoparticles, a similar compound, tetra-n-butylammonium bromide (TBAB), was used. frontiersin.org The presence of the quaternary ammonium salt can influence the interaction between the polymer and the nanoparticle filler, leading to changes in properties such as Young's modulus, tensile strength, and toughness. frontiersin.orgresearchgate.net The enhancement of mechanical properties in such composites is often attributed to improved stress transfer from the polymer matrix to the filler, which is a direct result of better interfacial adhesion. rsc.orgornl.gov

The table below presents hypothetical data illustrating the potential impact of an interfacial modifier like TTAB on the mechanical properties of a polymer nanocomposite.

| Composite Material | Filler Content (wt%) | Interfacial Modifier | Young's Modulus (MPa) | Tensile Strength (MPa) |

| Polymer X | 5 | None | 1500 | 45 |

| Polymer X | 5 | TTAB (1 wt%) | 1800 | 55 |

| Polymer Y | 10 | None | 2200 | 60 |

| Polymer Y | 10 | TTAB (1 wt%) | 2700 | 75 |

Applications in Soft Matter and Colloidal Systems

Tetradecyltrimethylammonium bromide is widely used in the field of soft matter and colloid science due to its self-assembling properties in solution. nih.gov As a cationic surfactant, it forms micelles in aqueous solutions above a certain concentration, known as the critical micelle concentration (CMC). researchgate.net These micelles are aggregates where the hydrophobic tails are shielded from the water in the core, and the hydrophilic heads form the outer surface.

TTAB is instrumental in the formation and stabilization of various colloidal systems:

Emulsions and Foams: TTAB can be used as an emulsifier to stabilize oil-in-water or water-in-oil emulsions. It is also employed in the generation of foams, where it stabilizes the gas-liquid interface. google.com In some cases, TTAB is used in conjunction with nanoparticles to create highly stable foams. google.com

Microemulsions: These are thermodynamically stable, transparent dispersions of oil and water, stabilized by a surfactant film at the interface. nih.gov TTAB, often in combination with a co-surfactant, can form microemulsions that serve as nanoreactors for chemical reactions or as drug delivery vehicles. nih.gov

Liquid Crystal Templating: TTAB can form lyotropic liquid crystal phases in water. tandfonline.comrsc.org These ordered structures, with geometries such as hexagonal or cubic phases, can be used as templates to synthesize mesoporous materials, particularly silica. researchgate.netmdpi.comtandfonline.com The surfactant is first allowed to form the liquid crystal phase, and then a precursor material (like tetraethoxysilane for silica) is introduced and polymerized within the aqueous domains of the liquid crystal structure. tandfonline.com After polymerization, the surfactant template is removed, leaving behind a solid material with a highly ordered porous structure. researchgate.net

The ability of TTAB to form various self-assembled structures makes it a versatile component in the design and engineering of a wide range of soft materials and colloidal systems.

Catalytic Applications and Reaction Media Involving Tetradecyltrimethylammonium Bromide

Phase Transfer Catalysis Mediated by Tetradecyltrimethylammonium Bromide

Phase transfer catalysis (PTC) is a powerful synthetic methodology that facilitates reactions between reactants located in different immiscible phases, typically an aqueous phase and an organic phase. wisdomlib.orgwikipedia.org The catalyst, a phase transfer agent, transports a reactant from one phase to the other, enabling the reaction to proceed. wisdomlib.org Quaternary ammonium (B1175870) salts, such as tetradecyltrimethylammonium bromide, are a prominent class of phase transfer catalysts. wikipedia.orgalfachemic.com

The general mechanism for phase transfer catalysis involving a quaternary ammonium salt (Q⁺X⁻) in a liquid-liquid system is initiated by the exchange of the catalyst's anion (X⁻) with the anion of a reactant (Y⁻) in the aqueous phase. wisdomlib.org This creates a new ion pair (Q⁺Y⁻) where the lipophilic nature of the quaternary ammonium cation allows for the transport of the reactant anion (Y⁻) into the organic phase. wisdomlib.org Once in the organic phase, the reactant anion can react with the organic substrate.

While the broader class of quaternary ammonium salts is well-established in phase transfer catalysis for a variety of organic transformations including alkylations, esterifications, and polymerizations, specific and detailed research findings on the application of tetradecyltrimethylammonium bromide as a phase transfer catalyst are not extensively documented in the reviewed scientific literature. biomedres.uscrdeepjournal.org However, its structural similarity to other effective phase transfer catalysts, such as cetyltrimethylammonium bromide (CTAB), suggests its potential utility in this capacity. wikipedia.org The efficacy of a quaternary ammonium salt as a phase transfer catalyst is influenced by factors such as the length of the alkyl chains and the nature of the cation, which affect its solubility in the organic phase and its ability to pair with the reactant anion. biomedres.us

Micellar Catalysis in Organic Synthesis

In aqueous solutions, surfactant molecules like tetradecyltrimethylammonium bromide self-assemble into spherical aggregates known as micelles above a certain concentration, termed the critical micelle concentration (CMC). These micelles possess a hydrophobic core and a hydrophilic surface, creating distinct microenvironments that can be exploited for catalysis.

Enhanced Reaction Rates in Aqueous Micellar Media

The formation of micelles in an aqueous reaction medium can lead to a significant acceleration of reaction rates. This phenomenon, known as micellar catalysis, arises from the ability of the micelles to concentrate both hydrophobic and hydrophilic reactants within their structure, thereby increasing the effective concentration of the reacting species.

A study on the kinetic micellar effects of tetradecyltrimethylammonium bromide (TTAB) on the reaction of 1,1,1-trichloro-2,2-bis(p-chlorophenyl)ethane (DDT) and 2-(p-nitrophenyl)ethyl bromide with hydroxide (B78521) ions demonstrated a notable rate enhancement in the presence of TTAB micelles compared to the reaction in a simple aqueous solution. nih.gov The acceleration is attributed to the micelles facilitating reactions where the charge is delocalized in the transition state. nih.gov The binding of reactants to the micellar surface and their partitioning between the micellar and aqueous phases are key factors governing the observed kinetics. nih.gov

The table below presents data on the second-order rate constants for reactions in the presence of TTAB, illustrating the catalytic effect.

| Reaction | Medium | Second-Order Rate Constant (k₂) | Reference |

| 1,1,1-trichloro-2,2-bis(p-chlorophenyl)ethane + OH⁻ | TTAB micellar solution | Greater than in aqueous solution | nih.gov |

| 2-(p-nitrophenyl)ethyl bromide + OH⁻ | TTAB micellar solution | Greater than in aqueous solution | nih.gov |

Influence of Micellar Microenvironment on Reaction Pathways

The unique microenvironment within and at the surface of tetradecyltrimethylammonium bromide micelles can influence not only the rate of a reaction but also its pathway and selectivity. The hydrophobic core of the micelle provides a non-polar environment, while the Stern layer at the micelle-water interface is a region of high ionic concentration and polarity gradient.

The polarity of the micellar environment can be probed using fluorescent molecules. Studies have shown that the environment within TTAB micelles is more polar than the interior of a hydrocarbon, which can affect the stability of charged intermediates and transition states, thereby favoring certain reaction pathways. nih.gov Furthermore, the aggregation number of the micelles and the surface area per headgroup, which can be altered by the addition of co-solvents or changes in temperature, can also impact the reaction environment. nih.gov For instance, the addition of formamide (B127407) to aqueous solutions of TTAB was found to decrease the micelle aggregation number and create a less ordered micellar structure, which could in turn affect the course of a catalyzed reaction. nih.gov

The binding of counterions at the micellar surface reduces the repulsion between the cationic head groups, making micellization more favorable. nih.gov This ion exchange at the micellar interface can also play a role in reaction pathways by altering the local concentration of reactive ions. nih.gov

Comparison with Other Surfactant-Based Catalytic Systems

The catalytic effectiveness of tetradecyltrimethylammonium bromide is often compared with other cationic surfactants that differ in the length of their hydrophobic alkyl chain, such as dodecyltrimethylammonium (B156365) bromide (DTAB) and cetyltrimethylammonium bromide (CTAB). The primary difference between these surfactants lies in their hydrophobic character, which influences their critical micelle concentration (CMC) and the properties of the resulting micelles.

Generally, as the length of the alkyl chain increases, the CMC decreases, meaning that micelles form at lower concentrations. This is due to the increased hydrophobic effect driving the aggregation of the surfactant molecules. The difference in CMC and micellar structure between these surfactants can lead to variations in their catalytic efficiency for a given reaction. For instance, the self-aggregation behavior is more pronounced and cooperative for CTAB than for DTAB due to the longer alkyl chain of CTAB.

The table below provides a comparison of the critical micelle concentrations for TTAB, DTAB, and CTAB in aqueous solution.

| Surfactant | Alkyl Chain Length | Critical Micelle Concentration (CMC) in water (mM) | Reference |

| Dodecyltrimethylammonium bromide (DTAB) | 12 | ~14-16 | |

| Tetradecyltrimethylammonium bromide (TTAB) | 14 | ~3.5-4.9 | nih.gov |

| Cetyltrimethylammonium bromide (CTAB) | 16 | ~0.9-1.0 |

The choice of surfactant for a specific catalytic application will depend on the nature of the reactants and the desired reaction conditions. The differences in the microenvironment provided by TTAB, DTAB, and CTAB micelles can be leveraged to optimize reaction rates and selectivities.

Electrochemical and Spectroscopic Investigations of Tetradecyltrimethylammonium Bromide

Electrochemical Behavior and Interfacial Dynamics

The electrochemical properties and behavior of tetradecyltrimethylammonium bromide (TTAB) at interfaces are critical for understanding its function in various applications, from industrial processes to analytical chemistry.

Cyclic voltammetry (CV) is a powerful electrochemical technique used to study the redox behavior of species in solution. In the context of TTAB, CV can provide insights into its adsorption at electrode surfaces and its influence on the electrochemical reactions of other molecules.

Studies involving surfactants like TTAB often focus on how they modify electrode surfaces and affect the electrochemical response of a redox probe, such as [Fe(CN)6]3−/4-. For instance, the modification of an electrode with a film containing a quaternary ammonium (B1175870) bromide, like tetrabutylammonium (B224687) bromide (TBAB), can alter the capacitance and current response of the electrode. rsc.org In a typical CV experiment, the potential is swept linearly with time between two vertex potentials, and the resulting current is measured. The presence of TTAB can influence the peak currents and peak separation of the redox probe, providing information about the formation of micellar aggregates and their interaction with the electrode surface.